molecular formula C9H12FNO2S B2818480 2-(3-Fluorophenyl)propane-1-sulfonamide CAS No. 1892497-64-1

2-(3-Fluorophenyl)propane-1-sulfonamide

Cat. No.: B2818480
CAS No.: 1892497-64-1
M. Wt: 217.26
InChI Key: GECLCEKRULIFPA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propane-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a propane chain, which is further substituted with a fluorophenyl group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)propane-1-sulfonamide typically involves the reaction of 3-fluorobenzene with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the sulfonamide group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluorophenyl)propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)propane-1-sulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for drug development and other research applications .

Properties

IUPAC Name

2-(3-fluorophenyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-7(6-14(11,12)13)8-3-2-4-9(10)5-8/h2-5,7H,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECLCEKRULIFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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